molecular formula C18H18N2O3 B6981419 2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid

2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981419
M. Wt: 310.3 g/mol
InChI Key: PSIWQRZSNZXFCB-UHFFFAOYSA-N
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Description

2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid is an organic compound that features a cyclopropylbenzoyl group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting with the preparation of the cyclopropylbenzoyl chloride, which is then reacted with an amine to form the corresponding amide. The amide is subsequently coupled with a pyridine derivative under suitable conditions to yield the final product. Common reagents used in these reactions include thionyl chloride for the formation of acyl chlorides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(3-cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(15-3-1-2-14(11-15)13-4-5-13)20-16(18(22)23)10-12-6-8-19-9-7-12/h1-3,6-9,11,13,16H,4-5,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIWQRZSNZXFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)NC(CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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